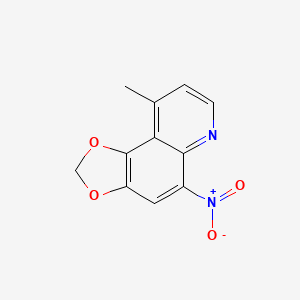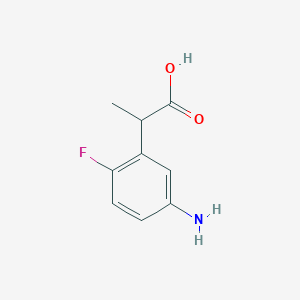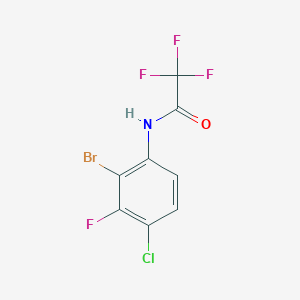
Isopropenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropenylacetate, also known as prop-1-en-2-yl acetate, is an organic compound that is the acetate ester of the enol tautomer of acetone. This colorless liquid is significant commercially as the principal precursor to acetylacetone. It is used in organic synthesis to prepare enol acetates of ketones and acetonides from diols .
準備方法
Isopropenylacetate is prepared by treating acetone with ketene . The reaction involves the following steps:
Synthetic Route: Acetone is treated with ketene to produce iso-propenylacetate.
Reaction Conditions: The reaction typically requires heating over a metal surface, which causes iso-propenylacetate to rearrange to acetylacetone.
In industrial production, iso-propenylacetate can be synthesized through various methods, including free radical polymerization and emulsion polymerization. For example, terpolymers of butyl acrylate, methyl methacrylate, and iso-propenylacetate can be prepared via seeded emulsion polymerization with potassium persulfate as an initiator .
化学反応の分析
Isopropenylacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form acetylacetone.
Reduction: Reduction reactions can convert it into other isopropenyl esters.
Substitution: This compound can be used to prepare other isopropenyl esters by transesterification.
Common reagents and conditions used in these reactions include metal surfaces for heating, free radical initiators like potassium persulfate, and various catalysts for polymerization . Major products formed from these reactions include acetylacetone and other isopropenyl esters .
科学的研究の応用
Isopropenylacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to prepare enol acetates of ketones and acetonides from diols.
Biology: It is used in the synthesis of bioactive molecules and as a reagent in various biochemical reactions.
Medicine: this compound is used in the synthesis of pharmaceutical compounds and drug intermediates.
Industry: It is used in the production of polymers, coatings, and adhesives.
作用機序
The mechanism by which iso-propenylacetate exerts its effects involves its ability to act as an acetylating agent. It can acetylate various substrates, including alcohols, phenols, and amines, through esterification reactions. The molecular targets and pathways involved include the formation of enol acetates and the rearrangement to acetylacetone upon heating .
類似化合物との比較
Isopropenylacetate can be compared with other similar compounds, such as:
Acetic Anhydride: A commonly used acetylating agent that requires basic or acid catalysts for activation.
Ethyl Acetate: Another acetylating agent used in selective acetylation of primary alcohols.
Isoamyl Acetate: Used in the synthesis of esters and as a flavoring agent
This compound is unique in its ability to act as a green reagent for the chemical upgrading of glycerol into valuable products under continuous-flow conditions . This makes it a cost-effective and environmentally friendly alternative to other acetylating agents.
特性
分子式 |
C5H7O2- |
|---|---|
分子量 |
99.11 g/mol |
IUPAC名 |
3-methylbut-3-enoate |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)/p-1 |
InChIキー |
IGRURXZWJCSNKU-UHFFFAOYSA-M |
正規SMILES |
CC(=C)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromopyrazolo[1,5-a]pyrimidin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B8374784.png)
![6-[4-[3-[2-Hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]propylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B8374790.png)
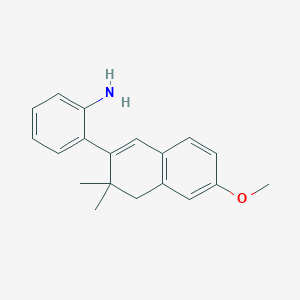
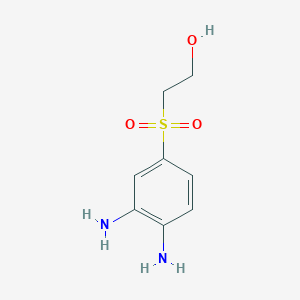
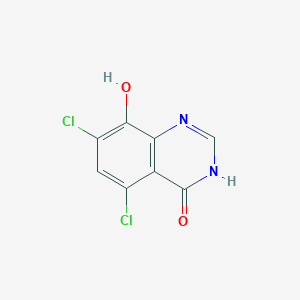
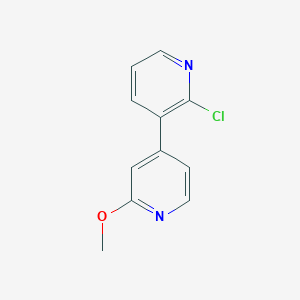


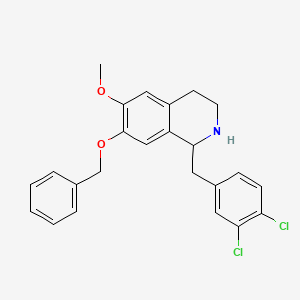
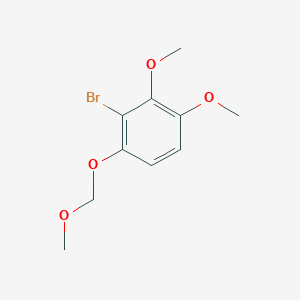
![2-[(Dimethylamino)(phenyl)methyl]cyclohexyl 4-(trifluoromethyl)benzoate hydrochloride](/img/structure/B8374845.png)
